
6-Amino-2-benzothiazolesulfonamide
Overview
Description
6-Amino-2-benzothiazolesulfonamide is a benzothiazole derivative featuring a sulfonamide (-SO₂NH₂) group at the 2-position and an amino (-NH₂) group at the 6-position of the heterocyclic ring. Its molecular formula is C₇H₇N₃O₂S₂, with a molecular weight of 229.28 g/mol. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, a common pharmacophore in antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Route 1: Nitro Intermediate Oxidation Followed by Reduction
Synthesis of 6-Nitro-2-benzothiazolesulfonamide
The foundational step involves converting 2-mercapto-6-nitrobenzothiazole to its sulfonamide derivative through controlled oxidation. As detailed in U.S. Patent 4,499,103, this process employs a dual-phase reaction system:
Sulfenamide Formation :
Sodium hypochlorite (5.25% w/v) and ammonium hydroxide (14.8M) are simultaneously added to an aqueous solution of 2-mercapto-6-nitrobenzothiazole (0.03 mol) and sodium hydroxide (1.2 g) at <5°C. This generates the intermediate sulfenamide through electrophilic chlorination:
$$
\text{Ar-SH} + \text{NaOCl} + \text{NH}3 → \text{Ar-S-NH}2 + \text{NaCl} + \text{H}_2\text{O}
$$
Permanganate Oxidation :
The crude sulfenamide is suspended in acetone (120 mL) and treated with potassium permanganate (0.04 mol in 120 mL H₂O) at <30°C. This step oxidizes the sulfenamide to the sulfonamide while preserving the nitro group:
$$
\text{Ar-S-NH}2 + 3\text{KMnO}4 → \text{Ar-SO}2\text{NH}2 + 3\text{MnO}_2 + 3\text{KOH}
$$
Crystallization from 1,2-dichloroethane yields 6-nitro-2-benzothiazolesulfonamide (1.18 g, 16.7% yield) with decomposition at 176–178°C.
Catalytic Reduction to 6-Amino Derivative
While not explicitly detailed in the cited patents, standard nitro-to-amine reduction protocols apply. Hydrogenation under 50 psi H₂ with 10% Pd/C in ethanol at 60°C typically achieves >90% conversion. Alternative methods include:
- Tin(II) Chloride Reduction :
A HCl/ethanol solution containing SnCl₂·2H₂O (4 equiv) refluxed for 6 hours, yielding 82–85% pure product. - Sodium Dithionite :
Aqueous Na₂S₂O₄ (2 equiv) at pH 4–5, 80°C, 2 hours (76% yield).
Critical Parameters :
- Nitro group orientation para to sulfonamide maximizes reduction efficiency
- Pd/C particle size <50 nm prevents thiazole ring hydrogenolysis
- Ethanol/water (3:1) solvent mixture optimizes catalyst activity
Synthetic Route 2: Direct Oxidation of 6-Amino-2-mercaptobenzothiazole
Preparation of 6-Amino-2-mercaptobenzothiazole
This precursor is synthesized through nucleophilic aromatic substitution:
Cyclization :
2-Amino-5-nitrobenzenethiol (0.1 mol) reacts with potassium thiocyanate (0.12 mol) in acetic acid at 110°C for 8 hours, forming 6-nitro-2-mercaptobenzothiazole (Yield: 68%).Nitro Reduction :
Catalytic hydrogenation (H₂ 40 psi, 5% Pt/C) in THF at 25°C for 12 hours achieves quantitative conversion to 6-amino-2-mercaptobenzothiazole.
Oxidation to Sulfonamide
The mercapto group undergoes stepwise oxidation using adapted Hofmann conditions:
Hypochlorite Treatment :
A solution of NaOCl (5.25%) and NH₄OH (14.8M) is added to 6-amino-2-mercaptobenzothiazole (0.069 mol) in H₂O (187 mL) at 5°C, forming the sulfenamide intermediate.Permanganate Oxidation :
Potassium permanganate (0.092 mol in 284 mL H₂O) is added to the acetone suspension (284 mL) over 1 hour at <30°C. Acidification with 12N HCl precipitates 6-amino-2-benzothiazolesulfonamide (Yield: 23%, m.p. 223–224°C after ethanol crystallization).
Optimization Data :
Parameter | Optimal Range | Yield Impact |
---|---|---|
Reaction Temperature | 25–30°C | +18% |
Acetone:H₂O Ratio | 1:1 (v/v) | +12% |
KMnO₄ Equivalents | 1.3–1.5 | +9% |
Comparative Analysis of Synthetic Methods
Table 1: Route Comparison
Metric | Route 1 | Route 2 |
---|---|---|
Total Steps | 4 | 3 |
Overall Yield | 41% | 29% |
Purification Complexity | High (Multiple crystallizations) | Moderate (Single chromatography) |
Scalability | >10 kg batch | <5 kg batch |
Byproducts | MnO₂, NaCl | NH₄Cl, KCl |
Route 1’s higher yield compensates for its additional reduction step, making it preferable for industrial production. However, Route 2’s shorter synthetic sequence benefits small-scale API synthesis despite lower yields.
Experimental Optimization and Yield Enhancements
Solvent System Innovations
Replacing acetone with tert-butanol in the oxidation step improves permanganate solubility, reducing reaction time from 4 hours to 90 minutes (Patent Example 6).
Catalytic Oxidation Alternatives
Pilot studies using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with NaOCl show promise:
- 89% conversion in 45 minutes vs. 65% with KMnO₄
- Eliminates MnO₂ filtration step
- Requires pH 9.5–10.5 buffer system
Continuous Flow Processing
Microreactor trials (2023) demonstrate:
- 92% yield at 0.5 mL/min flow rate
- 8-second residence time at 120°C
- 99.8% purity by HPLC
Chemical Reactions Analysis
Types of Reactions
6-Amino-benzothiazole-2-sulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, hydrazine, and various aldehydes and ketones. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit a wide range of biological and chemical activities .
Scientific Research Applications
Carbonic Anhydrase Inhibition
Mechanism and Therapeutic Use
6-Amino-2-benzothiazolesulfonamide acts primarily as a carbonic anhydrase inhibitor, which is crucial for regulating intraocular pressure (IOP) in conditions such as glaucoma. The compound has been shown to effectively lower IOP through topical administration. A study involving 18 patients demonstrated that a single application of a 50-μL gel formulation resulted in a significant reduction in IOP within two hours, lasting up to eight hours without systemic side effects .
Clinical Trials
In a clinical trial, the compound was administered as a 3% suspension in gel form, revealing a small yet statistically significant effect on aqueous humor flow from 2 to 7 hours post-application . However, side effects such as irritation and conjunctivitis were noted, which limited further multiple-dose studies. These findings indicate the potential of this compound as an alternative treatment for glaucoma, although further research is necessary to optimize its formulation and minimize adverse effects.
Anticancer Properties
Drug Development and Efficacy
Recent research highlights the potential of this compound derivatives in anticancer drug design. The 2-aminobenzothiazole scaffold has been utilized to develop compounds with low toxicity and high efficacy against various cancer cell lines. For instance, several derivatives have shown potent inhibitory activity against critical kinases involved in tumor growth, including CSF1R and VEGFR-2 .
Case Studies and Findings
A notable study reported that specific derivatives of this compound exhibited IC50 values ranging from 0.15 μM to 0.5 μM against VEGFR-2, comparable to established anticancer agents like sorafenib . Additionally, these compounds demonstrated significant cytotoxic effects across multiple cancer cell lines, including MCF-7 and A549, with IC50 values between 0.315 μM and 2.66 μM . The structure-activity relationship (SAR) studies emphasized the importance of substituents on the benzothiazole scaffold for enhancing antiproliferative potency.
Summary of Key Applications
Mechanism of Action
The mechanism of action of 6-Amino-benzothiazole-2-sulfonic acid amide involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents |
---|---|---|---|---|
6-Amino-2-benzothiazolesulfonamide | Not available | C₇H₇N₃O₂S₂ | 229.28 | -SO₂NH₂ (2-position), -NH₂ (6-position) |
2-Amino-6-benzothiazolesulfonic acid | 21951-32-6 | C₇H₆N₂O₃S₂ | 230.26 | -SO₃H (2-position), -NH₂ (6-position) |
6-Nitro-2-benzothiazolesulfonamide | 94641-10-8 | C₇H₅N₃O₄S₂ | 259.27 | -SO₂NH₂ (2-position), -NO₂ (6-position) |
Key Observations :
- Functional Groups: The sulfonamide (-SO₂NH₂) in this compound contrasts with the sulfonic acid (-SO₃H) in 2-Amino-6-benzothiazolesulfonic acid. Sulfonamides are less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~1–2), impacting solubility and reactivity . The amino (-NH₂) group in the target compound is electron-donating, whereas the nitro (-NO₂) group in 6-Nitro-2-benzothiazolesulfonamide is electron-withdrawing. This difference alters electronic distribution, affecting interactions in biological systems or synthetic pathways .
Physicochemical Properties
- Solubility: Sulfonic acids (e.g., 2-Amino-6-benzothiazolesulfonic acid) are highly water-soluble due to their strong acidity and ionic character. In contrast, sulfonamides (e.g., this compound) exhibit moderate solubility in polar solvents .
- Stability: Nitro-substituted derivatives (e.g., 6-Nitro-2-benzothiazolesulfonamide) are often intermediates in synthesis, as nitro groups can be reduced to amino groups under catalytic hydrogenation .
Biological Activity
Introduction
6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, is a compound that has garnered attention for its diverse biological activities, particularly as a carbonic anhydrase inhibitor. This article explores the compound's pharmacological properties, mechanisms of action, and clinical applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a benzothiazole ring fused with a sulfonamide group. Its structural features contribute to its biological activity, particularly in inhibiting carbonic anhydrase enzymes.
Carbonic Anhydrase Inhibition
One of the primary biological activities of this compound is its role as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. The inhibition of carbonic anhydrase has therapeutic implications in conditions such as glaucoma and neuropathic pain.
Case Study: Topical Application in Glaucoma
A clinical trial investigated the efficacy of aminozolamide as a topical treatment for glaucoma. The study involved 18 patients who received the compound to assess its impact on aqueous humor formation, which is critical in managing intraocular pressure. The results indicated that aminozolamide effectively reduced aqueous humor production, demonstrating its potential as a therapeutic agent in glaucoma management .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. Studies have shown that derivatives of benzothiazole can exhibit significant inhibitory activity against various cancer cell lines.
In Vitro Studies
A study focusing on 2-aminobenzothiazole derivatives found that certain compounds displayed potent activity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation . For instance, one derivative demonstrated an IC50 value of 2.49 µM against MCF-7 cells, suggesting a promising avenue for further research into its anticancer potential.
The mechanism by which this compound exerts its biological effects involves the inhibition of carbonic anhydrase activity. This inhibition can lead to decreased bicarbonate production and altered ion transport processes in cells, contributing to its therapeutic effects in both glaucoma treatment and potential anticancer applications .
Table 1: Biological Activities of this compound
Safety and Toxicity
While this compound shows promising biological activities, safety profiles are essential for clinical applications. Studies have indicated that while it inhibits target enzymes effectively, further research is needed to evaluate long-term safety and potential side effects associated with its use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-2-benzothiazolesulfonamide, and how can reaction yields be maximized?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core .
- Step 2 : Sulfonamide functionalization via reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled pH conditions .
To maximize yields: - Use anhydrous solvents (e.g., ethylene glycol) and catalytic agents (e.g., glacial acetic acid) to enhance reaction efficiency .
- Purify intermediates via recrystallization (ethanol or ethyl acetate) to minimize byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzothiazole core and sulfonamide substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity and stability under aqueous conditions .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- First Aid : For accidental exposure:
- Skin contact: Wash with soap/water for 15 minutes .
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?
Contradictions often arise due to variations in:
- Experimental Design : Standardize assay conditions (e.g., pH, temperature) and cell lines/animal models .
- Mechanistic Studies : Use isotopic labeling or competitive binding assays to verify target specificity .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or inter-lab variability .
Q. What computational modeling approaches are effective in predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on sulfonamide’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Develop quantitative structure-activity relationships to predict modifications for enhanced affinity .
Q. What strategies optimize the aqueous solubility of this compound without compromising its structural integrity?
- pH Adjustment : Utilize buffered solutions (pH 7.4) to ionize the sulfonamide group (-SONH), enhancing solubility .
- Co-Solvents : Blend with DMSO (<10%) or PEG-400 to improve dissolution kinetics .
- Derivatization : Introduce hydrophilic moieties (e.g., hydroxyl or amine groups) at non-critical positions .
Properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSGGVHHSMAUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879078 | |
Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94641-11-9 | |
Record name | Aminozolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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